6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione, also known as 6-AMPP-2,4-dione, is a small molecule heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of the popular pyrimidine family of compounds and is composed of a nitrogen-containing six-membered ring, a methyl group, and a propylamino group. 6-AMPP-2,4-dione has been extensively studied in the fields of biochemistry and physiology, and has been found to possess a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 6-AMPP-2,4-dione, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, it will list possible future directions for research in this area.
Scientific Research Applications
Synthesis of Pyrimido[4,5-b]azepine Derivatives : A study explored the thermal ene reaction of 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones, leading to pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).
Reaction with α-Amino Acid Derivatives : Another study by the same group reported the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives, leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).
Synthesis of Arylaminopyrimidinediones : Research on the synthesis of 6-arylamino-5,5-diethyl-3H,5H-pyrimidine-2,4-diones from corresponding 6-thioxo and 6-amino derivatives was presented, highlighting methods for creating these compounds and their ionization constants (Goncharenko et al., 1983).
Construction of Pyrimido[4,5-d]pyrimidones : A study demonstrated the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes to produce pyrimido[4,5-d]pyrimidin-2,4-diones, offering insights into the synthesis of these compounds (Hamama et al., 2012).
Synthesis of Antithrombotic Compounds : A representative study synthesized new antithrombotic compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-diones, from enamine derivatives (Furrer et al., 1994).
Pyrrolopyrimidines Synthesis : The reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones was studied, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones (Tsupak et al., 2003).
Urease Inhibition Studies : Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives showed potential urease inhibition activity, highlighting their possible use in medicinal applications (Rauf et al., 2010).
Supramolecular Assemblies : A study synthesized novel pyrimidine derivatives and investigated them as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).
properties
IUPAC Name |
6-amino-1-methyl-5-(propylamino)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXPWRGFQVGQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(N(C(=O)NC1=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559939 | |
Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
125092-42-4 | |
Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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